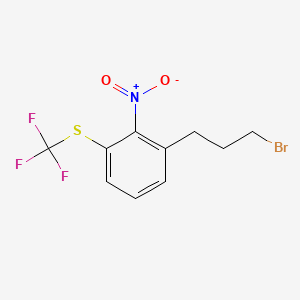![molecular formula C12H10BrNO3 B14050038 Methyl 1-(5-bromobenzo[D]oxazol-2-YL)cyclopropane-1-carboxylate](/img/structure/B14050038.png)
Methyl 1-(5-bromobenzo[D]oxazol-2-YL)cyclopropane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-(5-bromobenzo[D]oxazol-2-YL)cyclopropane-1-carboxylate is a chemical compound that belongs to the class of benzoxazole derivatives. Benzoxazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a bromine atom attached to the benzoxazole ring, which can influence its reactivity and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(5-bromobenzo[D]oxazol-2-YL)cyclopropane-1-carboxylate typically involves the cyclization of β-hydroxy amides to oxazolines using reagents like DAST (Diethylaminosulfur trifluoride) and Deoxo-Fluor . The reaction conditions are usually mild and efficient, ensuring high yields of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 1-(5-bromobenzo[D]oxazol-2-YL)cyclopropane-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The bromine atom in the benzoxazole ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups into the benzoxazole ring.
Wissenschaftliche Forschungsanwendungen
Methyl 1-(5-bromobenzo[D]oxazol-2-YL)cyclopropane-1-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of Methyl 1-(5-bromobenzo[D]oxazol-2-YL)cyclopropane-1-carboxylate involves its interaction with various molecular targets and pathways. The compound’s bromine atom and benzoxazole ring play crucial roles in its biological activity. For instance, it may inhibit specific enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoxazole: A parent compound with a similar structure but without the bromine atom.
Methyl 1-(benzo[D]oxazol-2-YL)cyclopropane-1-carboxylate: Similar structure but lacks the bromine atom.
5-Bromobenzoxazole: Contains the bromine atom but lacks the cyclopropane carboxylate group.
Uniqueness
Methyl 1-(5-bromobenzo[D]oxazol-2-YL)cyclopropane-1-carboxylate is unique due to the presence of both the bromine atom and the cyclopropane carboxylate group. This combination can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C12H10BrNO3 |
|---|---|
Molekulargewicht |
296.12 g/mol |
IUPAC-Name |
methyl 1-(5-bromo-1,3-benzoxazol-2-yl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C12H10BrNO3/c1-16-11(15)12(4-5-12)10-14-8-6-7(13)2-3-9(8)17-10/h2-3,6H,4-5H2,1H3 |
InChI-Schlüssel |
BKKHXUCJGUKZQR-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1(CC1)C2=NC3=C(O2)C=CC(=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


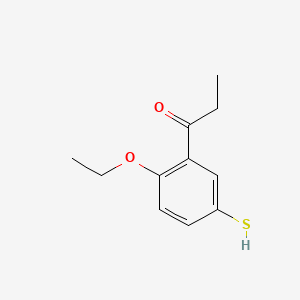
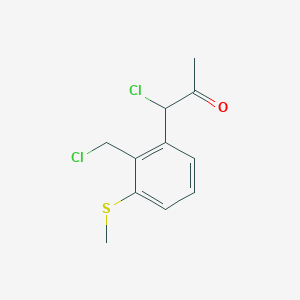

![4,6-Di(2-thienyl)thieno[3,4-c][1,2,5]thiadiazole](/img/structure/B14049970.png)
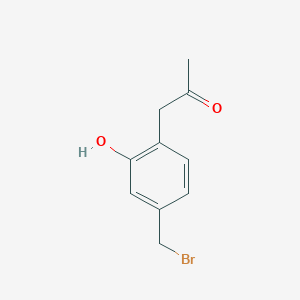
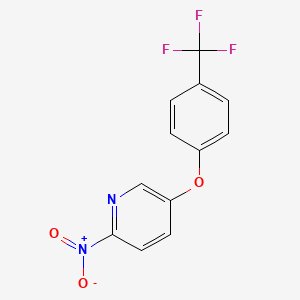
![(E)-3-(2-Cyano-1H-benzo[d]imidazol-4-yl)acrylic acid](/img/structure/B14049974.png)


![cis-3-Aminobicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B14050012.png)
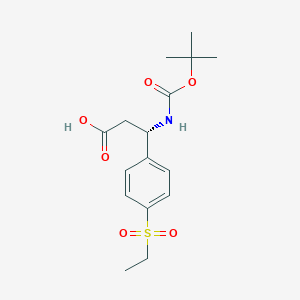
![Cyclopenta[c]pyrrole-1,2(1H)-dicarboxylic acid, hexahydro-5-oxo-, 2-(1,1-dimethylethyl) ester](/img/structure/B14050024.png)
![Ethyl 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-3-carboxylate](/img/structure/B14050030.png)
